molecular formula C13H12BrN3O2 B2505789 2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1421584-87-3

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

Cat. No. B2505789
CAS RN: 1421584-87-3
M. Wt: 322.162
InChI Key: QYJRUSBPQKGXNN-UHFFFAOYSA-N
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Description

The compound "2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various acetamide derivatives and their synthesis, molecular structure, and potential applications, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions, including alkylation, nitration, and the use of different reagents to introduce various functional groups. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involved alkylation and nitration steps to introduce the bromobutoxy and nitro groups, respectively . Similarly, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide required the reaction with chlorotrimethylsilane followed by transsilylation . These methods could potentially be adapted for the synthesis of "2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide" by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was elucidated using X-ray crystallography, revealing the conformation and interplanar angles between amide groups . Similarly, the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide was characterized using vibrational spectroscopy and computational methods . These techniques could be employed to analyze the molecular structure of "2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide."

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of electron-withdrawing or electron-donating substituents can influence the reactivity of the compound. For instance, the bromination of 4-methoxyphenylacetic acid to produce 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrated the regioselective introduction of a bromine atom . The reactivity of "2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide" would likely be influenced by the bromophenyl and methoxypyrimidinyl groups, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. The vibrational spectroscopic signatures of acetamide derivatives can provide information about the stability and electronic structure of the molecule . Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, are important for evaluating the therapeutic potential of these compounds . The compound "2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide" would require a thorough investigation of these properties to determine its suitability for applications such as drug development.

properties

IUPAC Name

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-19-13-7-11(15-8-16-13)17-12(18)6-9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJRUSBPQKGXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

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